molecular formula C25H23BrN2O4 B12039741 4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate

4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate

Cat. No.: B12039741
M. Wt: 495.4 g/mol
InChI Key: NMNWKHYZXBYNEV-JFLMPSFJSA-N
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Description

4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE is a complex organic compound with the molecular formula C25H23BrN2O4 and a molecular weight of 495.377 g/mol This compound is known for its unique chemical structure, which includes a brominated phenyl group, an isopropylphenoxy group, and a carbohydrazonoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Acylation: The attachment of the isopropylphenoxy group through an acylation reaction.

    Hydrazonation: The formation of the carbohydrazonoyl linkage by reacting the acylated intermediate with hydrazine derivatives.

    Esterification: The final step involves esterification to form the benzoate ester.

These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
  • 4-BROMO-2-(2-((4-BUTOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
  • 4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE

Uniqueness

What sets 4-BROMO-2-(2-((4-ISOPROPYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and biological properties. For instance, the isopropylphenoxy group may enhance its binding affinity to certain targets, while the bromine atom can influence its reactivity in substitution reactions .

Properties

Molecular Formula

C25H23BrN2O4

Molecular Weight

495.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H23BrN2O4/c1-17(2)18-8-11-22(12-9-18)31-16-24(29)28-27-15-20-14-21(26)10-13-23(20)32-25(30)19-6-4-3-5-7-19/h3-15,17H,16H2,1-2H3,(H,28,29)/b27-15+

InChI Key

NMNWKHYZXBYNEV-JFLMPSFJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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